4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one

Description

Systematic IUPAC Nomenclature and Structural Representation

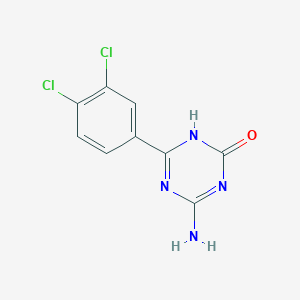

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-amino-6-(3,4-dichlorophenyl)-1H-1,3,5-triazin-2-one . This name reflects the compound’s core structure:

- A 1,3,5-triazin-2-one backbone, comprising a six-membered aromatic ring with three nitrogen atoms at positions 1, 3, and 5, and a ketone group at position 2.

- An amino group (-NH₂) substituent at position 4.

- A 3,4-dichlorophenyl group attached to position 6, consisting of a benzene ring with chlorine atoms at positions 3 and 4.

The structural formula can be represented textually as:

$$ \text{C}9\text{H}6\text{Cl}2\text{N}4\text{O} $$

This corresponds to a molecular weight of 257.07 g/mol . The numbering of the triazine ring follows IUPAC guidelines, prioritizing the ketone group at position 2, followed by substituents in ascending order of priority (amino group before aryl groups).

Alternative Chemical Designations and Registry Numbers

This compound is recognized under multiple identifiers across chemical databases:

Common synonyms include:

These designations facilitate cross-referencing in academic literature and industrial applications.

Historical Evolution of Naming Conventions for Triazine Derivatives

The nomenclature of triazine derivatives has evolved alongside advancements in synthetic chemistry. Early triazines, such as melamine (1,3,5-triazine-2,4,6-triamine) and cyanuric acid (1,3,5-triazine-2,4,6-triol), were named based on functional groups and substitution patterns. The introduction of halogenated derivatives in the mid-20th century, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), necessitated systematic naming to distinguish positional isomers.

For compounds like this compound, modern IUPAC rules prioritize:

- Parent heterocycle identification : The triazine ring serves as the core structure.

- Substituent hierarchy : Functional groups (e.g., amino, ketone) are assigned lower locants than halogenated aryl groups.

- Stereochemical descriptors : While not applicable here, chiral centers would require R/S notation.

This systematic approach contrasts with historical practices, where trivial names like “acetoguanamine” (for methyl-substituted triazines) were common. The shift to IUPAC standards has enhanced clarity in chemical communication, particularly for complex derivatives with multiple substituents.

Properties

CAS No. |

61382-83-0 |

|---|---|

Molecular Formula |

C9H6Cl2N4O |

Molecular Weight |

257.07 g/mol |

IUPAC Name |

4-amino-6-(3,4-dichlorophenyl)-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C9H6Cl2N4O/c10-5-2-1-4(3-6(5)11)7-13-8(12)15-9(16)14-7/h1-3H,(H3,12,13,14,15,16) |

InChI Key |

IZJPVQQNQDEPCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NC(=O)N2)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Related Triazine Derivatives

Based on the provided research, various synthetic routes are used to obtain related triazine derivatives, which may provide insights into the synthesis of the target compound.

2.1. From 5,5-Dimethylhydantoin (DMH)

- Alkylation : Commercial 5,5-dimethylhydantoin (DMH) serves as a starting material and is substituted with an appropriate arylmethyl halide and methyl bromoacetate in a different order. The reactions are performed as basic two-phase alkylations in acetone in the presence of benzyltriethylammonium chloride (TEBA) as a catalyst.

- Esterification : Alkylation of 5,5-dimethylhydantoin with a suitable alkyl bromoacetate yields an ester, which is then substituted using commercial arylmethyl halides.

- Bucherer-Bergs Reaction : Standard Bucherer-Bergs cyclic condensation of suitable commercial ketones provides 5-aryl-5-methylhydantoins.

- N-Alkylation : Esters are synthesized via N-alkylation of the hydantoins with methyl bromoacetate under similar conditions to those used for DMH.

2.3. From Acyloin Condensation

- Acyloin Condensation and Oxidation : A three-step synthesis starts from the acyloin condensation of commercial 4-chlorobenzaldehyde, followed by oxidation to a benzyl compound.

- Cyclic Condensation with Urea : The benzyl intermediate undergoes cyclic condensation with urea, yielding 5,5-bis(4-chlorophenyl)hydantoin, followed by alkylation with methyl bromoacetate.

Reactions of 2-(Imidazolidin-2-ylideneamino) Aniline Derivatives

3.1 Synthesis of 5-aryl-2,3,5,6-tetrahydro-3H-imidazo[2,1-b]benzotriazepine Derivatives

- Reacting 2-(2-aminoarylimino) imidazolidines with corresponding aryl aldehydes.

- Treating the compounds containing the aminal group with 2,3-dichloro-5,6-dicyano-1,2-benzoquinone (DDQ) to undergo oxidation ring contraction, leading to the formation of 1-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles.

3.2 Synthesis of 2,3,5,6-tetrahydro-5H-benzo[f]imidazo[2,1-b]triazepin-5-one

- Reacting 2-(imidazolidin-2-ylideneamino) aniline derivatives with carbonyldiimidazole (CDI).

- Heating in boiling methanol to give the corresponding 1-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.

Data Table: Compound Information

| Description | Detail |

|---|---|

| CAS No. | 61382-83-0 |

| Product Name | 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one |

| Molecular Formula | C9H6Cl2N4O |

| Molecular Weight | 257.07 g/mol |

| IUPAC Name | 4-amino-6-(3,4-dichlorophenyl)-1H-1,3,5-triazin-2-one |

| Standard InChI | InChI=1S/C9H6Cl2N4O/c10-5-2-1-4(3-6(5)11)7-13-8(12)15-9(16)14-7/h1-3H,(H3,12,13,14,15,16) |

| Standard InChIKey | IZJPVQQNQDEPCH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=NC(=NC(=O)N2)N)Cl)Cl |

| PubChem Compound | 136271595 |

| Last Modified | Aug 10 2024 |

Biological Activities and Applications

Triazine compounds, including this compound, are known for their antimicrobial and herbicidal properties. The presence of dichlorophenyl groups enhances their biological activity, making them effective against a range of pathogens and pests.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles like thiols or amines in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor binding studies.

Industry: It can be used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of triazinones are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Reactivity: The amino group at position 4 allows for nucleophilic substitutions, similar to metribuzin, but the dichlorophenyl group may hinder reactions due to steric effects .

- Bioactivity : Metribuzin’s methylthio group at position 3 enhances herbicidal activity by inhibiting photosynthesis, while the dichlorophenyl analog’s mode of action remains less studied .

Stability and Environmental Persistence

Biological Activity

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one (CAS No. 61382-83-0) is a heterocyclic compound belonging to the triazine family. This compound has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in studies of receptor interactions. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H6Cl2N4O |

| Molecular Weight | 257.07 g/mol |

| IUPAC Name | 4-amino-6-(3,4-dichlorophenyl)-1H-1,3,5-triazin-2-one |

| CAS Number | 61382-83-0 |

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, inhibiting substrate binding and blocking catalytic activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, affecting various cellular functions.

Antitumor Activity

Research indicates that compounds related to triazine derivatives exhibit significant antitumor properties. For instance, studies have shown that similar triazine compounds can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest.

A notable study evaluated the cytotoxic effects of triazine derivatives on glioblastoma cells using MTT assays and colony formation tests. The results demonstrated that these compounds could effectively reduce cell viability and promote apoptosis in treated cells .

Antibacterial Activity

The antibacterial potential of triazine derivatives has also been explored. A recent study synthesized novel derivatives based on triazine structures and evaluated their antibacterial efficacy against various bacterial strains. The results indicated that certain modifications to the triazine structure could enhance antibacterial activity significantly .

Case Studies

-

Cytotoxicity Against Glioblastoma Cells

- Objective : Assess the efficacy of this compound in inhibiting glioblastoma cell proliferation.

- Methodology : MTT assay was employed to quantify cell viability post-treatment.

- Findings : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value indicating significant cytotoxicity against glioblastoma cells.

-

Antibacterial Evaluation

- Objective : Investigate the antibacterial properties of synthesized triazine derivatives.

- Methodology : Disk diffusion method was used to evaluate the antibacterial activity against Gram-positive and Gram-negative bacteria.

- Findings : Certain derivatives displayed notable inhibition zones compared to controls, suggesting promising antibacterial activity.

Research Applications

The compound's unique structure allows it to serve as a versatile building block for synthesizing more complex heterocyclic compounds. Its applications extend beyond medicinal chemistry into agrochemicals and polymer production.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 3,4-dichlorobenzaldehyde with thiourea derivatives under acidic conditions. A typical procedure involves:

Reacting the aldehyde with a guanidine precursor (e.g., cyanoguanidine) in concentrated sulfuric acid as a catalyst.

Heating the mixture at 80–100°C for 4–6 hours to promote cyclization.

Purifying the crude product via recrystallization from ethanol/water mixtures.

Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 aldehyde-to-guanidine), temperature control to minimize side reactions, and using anhydrous conditions to improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this triazinone derivative, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for exchangeable protons (e.g., NH₂ groups) in DMSO-d₆, appearing as broad singlets near δ 5.5–6.1 ppm. Aromatic protons from the 3,4-dichlorophenyl group resonate as doublets in δ 7.3–7.6 ppm (J = 8.0 Hz) .

- ¹³C NMR : Key signals include the triazinone carbonyl at δ 153–155 ppm and aromatic carbons at δ 127–144 ppm .

- MS (ESI) : The molecular ion [M+H]⁺ is typically observed, with fragmentation patterns confirming the loss of chlorine substituents .

Q. How does the 3,4-dichlorophenyl substituent influence the compound’s solubility and crystallinity compared to other aryl-substituted triazinones?

- Methodological Answer : The electron-withdrawing 3,4-dichloro group reduces solubility in polar solvents (e.g., water) due to increased hydrophobicity. Crystallinity can be enhanced via slow evaporation from DCM/hexane mixtures. Comparative studies with analogs (e.g., 4-chlorophenyl or 3,5-difluorophenyl derivatives) show that bulkier substituents decrease melting points by disrupting crystal packing .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-deficient triazinone core and chlorine substituents activate the C-2 and C-4 positions for NAS. Computational studies (e.g., DFT) reveal that the 3,4-dichloro group lowers the LUMO energy by 1.2–1.5 eV compared to non-halogenated analogs, facilitating attack by amines or thiols. Kinetic experiments using HPLC monitoring show pseudo-first-order kinetics in reactions with aniline, with rate constants increasing at higher temperatures (ΔG‡ ≈ 85 kJ/mol) .

Q. How can researchers design degradation studies to assess environmental persistence, and what intermediates are likely formed?

- Methodological Answer :

- Hydrolytic Degradation : Conduct pH-dependent studies (pH 4–9) at 25–50°C. Monitor via LC-MS for intermediates like 4-amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-ol (hydroxylation at C-2) and 3,4-dichloroaniline (cleavage of the triazinone ring) .

- Photolysis : Use UV irradiation (λ = 254–365 nm) in aqueous acetonitrile. Identify radical intermediates via EPR spectroscopy, noting singlet oxygen involvement .

Q. What computational strategies predict the compound’s binding affinity to biological targets, such as plant acetolactate synthase (ALS)?

- Methodological Answer :

Perform molecular docking (e.g., AutoDock Vina) using the ALS crystal structure (PDB: 1N0H). The triazinone core aligns with the enzyme’s active site, while the 3,4-dichlorophenyl group occupies a hydrophobic pocket.

Validate predictions with MD simulations (100 ns) to assess binding stability (RMSD < 2.0 Å).

Compare inhibition constants (Kᵢ) with herbicides like metribuzin, noting enhanced potency due to chlorine’s electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.